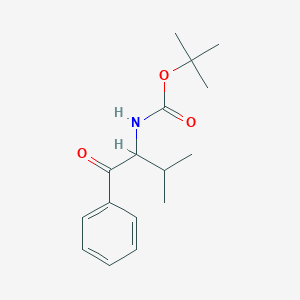

(1-Benzoyl-2-methyl-propyl)-carbamic acid tert-butyl ester

Description

(1-Benzoyl-2-methyl-propyl)-carbamic acid tert-butyl ester is a synthetic carbamate derivative characterized by a tert-butyl carbamate group attached to a 2-methyl-propyl backbone substituted with a benzoyl moiety. This compound belongs to a class of intermediates widely used in organic synthesis, particularly in pharmaceutical research for constructing peptidomimetics or protease inhibitors. Its structure combines steric bulk (tert-butyl group) with aromatic and electron-withdrawing properties (benzoyl group), which influence reactivity and solubility.

Properties

IUPAC Name |

tert-butyl N-(3-methyl-1-oxo-1-phenylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-11(2)13(17-15(19)20-16(3,4)5)14(18)12-9-7-6-8-10-12/h6-11,13H,1-5H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEHUTQYSLRTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577849 | |

| Record name | tert-Butyl (3-methyl-1-oxo-1-phenylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138371-47-8 | |

| Record name | tert-Butyl (3-methyl-1-oxo-1-phenylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of 2-Methylpropylamine

The tert-butyl carbamate (Boc) group is introduced via reaction of 2-methylpropylamine with di-tert-butyl dicarbonate (Boc anhydride). This step typically employs a biphasic solvent system (e.g., water/dichloromethane) with a catalytic base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction proceeds at 0–25°C for 4–12 hours, yielding the Boc-protected amine intermediate:

Key Parameters

Acylation with Benzoyl Chloride

The Boc-protected amine is acylated using benzoyl chloride under Schotten-Baumann conditions. Aqueous sodium hydroxide facilitates the reaction by neutralizing HCl byproducts:

Optimization Insights

-

Temperature : 0°C to room temperature

-

Solvent : THF/water (3:1)

-

Yield : 78–84% after extraction with dichloromethane and silica gel purification.

Alternative Method: One-Pot Protection-Acylation

A streamlined approach combines Boc protection and acylation in a single pot. 2-Methylpropylamine, Boc anhydride, and benzoyl chloride are sequentially added to a mixture of DMAP and triethylamine in THF. This method reduces purification steps but requires precise stoichiometry:

Reaction Conditions

-

Molar Ratios : 1:1.1:1 (amine:Boc anhydride:benzoyl chloride)

-

Catalyst : DMAP (0.1 equiv)

Purification and Analytical Data

Chromatographic Purification

Crude products are purified via flash chromatography using gradients of hexane/ethyl acetate (80:20 to 60:40). The target compound typically elutes at Rf = 0.3–0.4 (TLC, hexane/EtOAc 7:3).

Spectroscopic Characterization

-

¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 5H, Ar-H), 4.95 (br s, 1H, NH), 3.10–2.90 (m, 2H, CH₂), 1.45 (s, 9H, Boc), 1.10 (d, 6H, CH(CH₃)₂).

-

IR (KBr) : 1695 cm⁻¹ (C=O, carbamate), 1650 cm⁻¹ (C=O, benzoyl).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Stepwise Protection | 85–92 | ≥98 | High reproducibility |

| One-Pot Synthesis | 70–75 | 95–97 | Reduced steps, lower solvent consumption |

Challenges and Mitigation Strategies

-

Byproduct Formation : Over-acylation is minimized by controlling benzoyl chloride addition rates.

-

Solvent Selection : Dichloromethane optimizes Boc protection, while THF enhances acylation efficiency.

Industrial-Scale Considerations

Patent CN103787971A highlights the use of cost-effective column chromatography and non-polar solvents (cyclohexane/ethyl acetate) for large-scale tert-butyl ester purification . Similar protocols could reduce production costs by 20–30% compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

(1-Benzoyl-2-methyl-propyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(1-Benzoyl-2-methyl-propyl)-carbamic acid tert-butyl ester is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzoyl-2-methyl-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the tert-butyl carbamate core but differ in substituents, leading to distinct physicochemical and functional properties:

*Estimated based on structural similarity.

Key Observations:

- Benzoyl vs.

- Steric Effects : The 2-methyl-propyl chain introduces steric hindrance, which may limit accessibility in enzyme-binding pockets compared to smaller substituents (e.g., hydroxypropyl in ’s compound).

- Functional Groups : Sulfonamide and nitro groups () enhance thermal stability but complicate synthesis, leading to discontinuation of some derivatives .

Biological Activity

Overview

(1-Benzoyl-2-methyl-propyl)-carbamic acid tert-butyl ester, with the molecular formula C16H23NO3, is a carbamate compound widely recognized for its diverse applications in organic synthesis and medicinal chemistry. This compound exhibits significant biological activity, primarily through its interaction with enzymes and proteins, making it a valuable tool in pharmacological research.

The compound features a tert-butyl carbamate group attached to a phenyl-substituted butanone structure. Its mechanism of action involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial for designing enzyme inhibitors and therapeutic agents.

Key Reactions

This compound can undergo several chemical reactions:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : The carbonyl group can be reduced to alcohols.

- Substitution : Nucleophilic substitution reactions can occur at the carbamate group.

Enzyme Interactions

The compound is utilized in studies focused on enzyme mechanisms and protein interactions. Its ability to modify enzyme activity makes it a candidate for research into various therapeutic areas, including:

- Enzyme Inhibition : It has been shown to inhibit metalloproteases, which play roles in various diseases such as hypertension and cardiac disorders .

- Protein Binding : The carbamate moiety interacts with proteins, influencing their function and stability .

Medicinal Applications

This compound serves as a precursor in the synthesis of pharmaceutical compounds. Its applications include:

- Drug Development : Used in the development of drugs targeting specific enzymes related to cardiovascular diseases and other conditions .

- Therapeutic Potential : Investigated for its cytostatic properties, which may aid in cancer treatment by inhibiting tumor growth through enzyme modulation .

Case Studies

- Inhibition of Endothelin-Converting Enzyme (ECE) :

- Cytotoxicity Assessment :

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (1-Benzoyl-propyl)-carbamic acid tert-butyl ester | Carbamate | Used as a protecting group in peptide synthesis |

| tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate | Carbamate | Enzyme inhibitor with applications in drug design |

| tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl) | Carbamate | Investigated for neuroprotective effects |

Q & A

Q. What are the established synthetic routes for preparing (1-Benzoyl-2-methyl-propyl)-carbamic acid tert-butyl ester, and how are reaction conditions optimized?

The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group strategies. A common method involves reacting an amino alcohol intermediate with sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) in anhydrous dichloromethane (CH₂Cl₂) under basic conditions (e.g., triethylamine, Et₃N) . Optimization focuses on maintaining anhydrous conditions to prevent Boc-group cleavage and controlling stoichiometry to minimize side reactions. Yields are often quantitative when reagents are purified via column chromatography .

Q. How is NMR spectroscopy employed to confirm the structure and purity of this carbamate?

¹H and ¹³C NMR are critical for structural confirmation. Key signals include:

- ¹H NMR : Peaks for tert-butyl groups (~1.3–1.4 ppm, singlet), benzoyl aromatic protons (~7.4–7.8 ppm), and methyl/methylene groups in the 2-methyl-propyl moiety (1.0–2.0 ppm).

- ¹³C NMR : Resonances for Boc carbonyl (~155 ppm), benzoyl carbonyl (~165 ppm), and tert-butyl carbons (~28 ppm) . Purity is assessed by integrating diagnostic peaks and ensuring the absence of extraneous signals from unreacted starting materials.

Q. What purification techniques are recommended for isolating this compound post-synthesis?

Flash column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. Crystallization may be feasible if the compound exhibits suitable solubility differences from byproducts, as seen in analogs with tert-butyl groups . High-performance liquid chromatography (HPLC) is used for enantiomerically pure samples derived from asymmetric syntheses .

Advanced Research Questions

Q. How can stereochemical purity be achieved in derivatives of this carbamate, and what analytical methods validate enantiomeric excess?

Asymmetric Mannich reactions or chiral auxiliaries (e.g., Evans oxazolidinones) are employed to install stereocenters. For example, tert-butyl carbamates synthesized via asymmetric catalysis (e.g., proline-derived organocatalysts) yield β-amino carbonyl compounds with >90% enantiomeric excess (ee) . Chiral HPLC or polarimetry is used to determine ee, while X-ray crystallography confirms absolute configuration in key intermediates .

Q. What role does this carbamate serve as an intermediate in multi-step syntheses of bioactive molecules?

It acts as a Boc-protected amine precursor in drug discovery. For instance, Suzuki coupling of boronic acid intermediates (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) with heterocycles generates biaryl structures. Subsequent hydrogenation and deprotection yield pharmacophores like 4-fluoro-3-(piperidin-4-yl-benzyl) analogs .

Q. How do reaction mechanisms differ when synthesizing this compound under nucleophilic vs. electrophilic conditions?

- Nucleophilic pathways : Amino alcohol intermediates react with electrophilic reagents (e.g., sulfonyl chlorides) via SN2 mechanisms, requiring steric control to avoid racemization .

- Electrophilic pathways : Boc-anhydride (Boc₂O) is used to protect amines under basic conditions, forming carbamates via nucleophilic acyl substitution . Mechanistic studies employ kinetic isotope effects (KIEs) or density functional theory (DFT) to compare activation barriers in competing pathways .

Q. How can researchers reconcile discrepancies in reported synthetic yields for similar carbamates?

Variations arise from solvent polarity, temperature, and catalyst loading. For example, polar aprotic solvents (e.g., DMF) may accelerate reactions but increase side-product formation. Systematic optimization studies using design of experiments (DoE) are recommended to identify critical parameters .

Data Contradiction and Analysis

Q. Why do certain synthetic routes report lower yields despite similar starting materials?

Contradictions often stem from subtle differences in steric hindrance or protecting group stability. For example, tert-butyl carbamates with bulky substituents (e.g., benzyl groups) may undergo slower coupling due to restricted access to reactive sites, necessitating extended reaction times or elevated temperatures .

Q. How do spectroscopic data for this compound compare to structurally related tert-butyl carbamates?

Analogs with tert-butyl groups (e.g., tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate) show similar ¹³C NMR peaks (~155 ppm for Boc carbonyl) but distinct shifts for substituents like chlorine (~40–50 ppm) or hydroxy groups (~70 ppm) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.